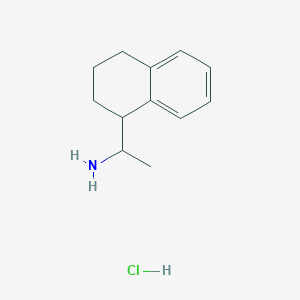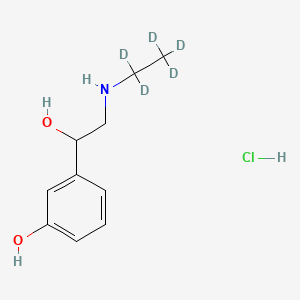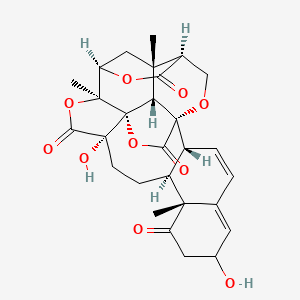
Physalin X
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Physalin X is a naturally occurring compound belonging to the class of withanolides, which are a group of steroidal lactones. These compounds are primarily found in plants of the Solanaceae family, particularly in species of the genus Physalis. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Physalin X involves several steps, starting from basic steroidal precursors. The key steps typically include cyclization, oxidation, and lactonization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound is often achieved through the extraction and purification from Physalis plants. The process involves harvesting the plant material, followed by solvent extraction, and chromatographic techniques to isolate and purify this compound. Advances in biotechnological methods, such as plant tissue culture, have also been explored to enhance the yield of this compound .
化学反应分析
Types of Reactions
Physalin X undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of new physalin derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products often exhibit enhanced or altered biological activities compared to the parent compound .
科学研究应用
Chemistry: Physalin X serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.
Biology: It is used to study cell signaling pathways and mechanisms of cell death, providing insights into its anticancer and anti-inflammatory properties.
Medicine: this compound has shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound’s antimicrobial properties make it a potential candidate for use in the development of new antimicrobial agents
作用机制
Physalin X exerts its effects through multiple mechanisms. It modulates various cell signaling pathways, leading to the activation of apoptosis (programmed cell death) in cancer cells. It also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. The molecular targets of this compound include key proteins and enzymes involved in these pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .
相似化合物的比较
Physalin X is part of a larger group of physalins, which include compounds like Physalin A, Physalin B, and Physalin D. These compounds share a similar steroidal backbone but differ in their functional groups and biological activities. Compared to other physalins, this compound is unique due to its specific structural features and potent biological activities. Other similar compounds include withanolides from different plant species, which also exhibit diverse pharmacological properties .
属性
分子式 |
C28H30O10 |
|---|---|
分子量 |
526.5 g/mol |
IUPAC 名称 |
(1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone |
InChI |
InChI=1S/C28H30O10/c1-23-10-18-25(3)28-20(23)27(22(33)38-28,35-11-16(23)19(31)36-18)15-5-4-12-8-13(29)9-17(30)24(12,2)14(15)6-7-26(28,34)21(32)37-25/h4-5,8,13-16,18,20,29,34H,6-7,9-11H2,1-3H3/t13?,14-,15+,16-,18+,20+,23+,24-,25-,26+,27-,28-/m0/s1 |
InChI 键 |
YANMOPNMEHOFDO-VSGACOMMSA-N |
手性 SMILES |
C[C@]12C[C@@H]3[C@]4([C@@]56[C@H]1[C@@]([C@@H]7C=CC8=CC(CC(=O)[C@@]8([C@H]7CC[C@]5(C(=O)O4)O)C)O)(C(=O)O6)OC[C@H]2C(=O)O3)C |
规范 SMILES |
CC12CC3C4(C56C1C(C7C=CC8=CC(CC(=O)C8(C7CCC5(C(=O)O4)O)C)O)(C(=O)O6)OCC2C(=O)O3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


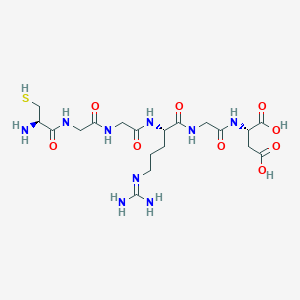
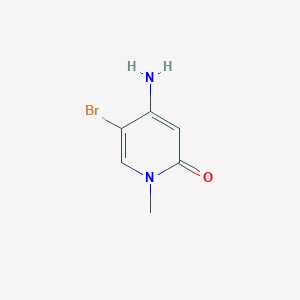
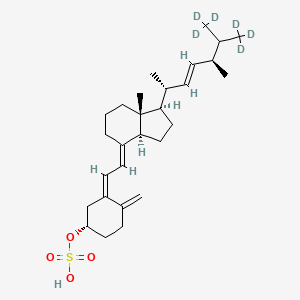
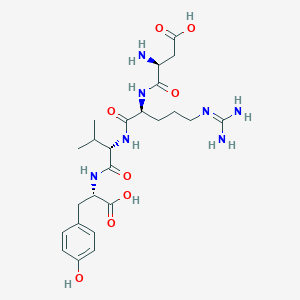


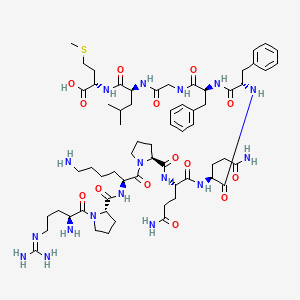
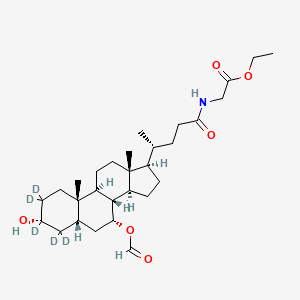
![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12430952.png)
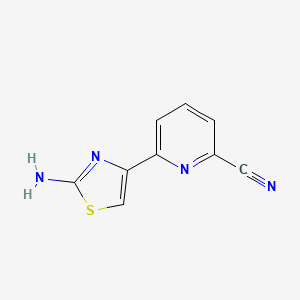
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)

